N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide
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Overview
Description
N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a nitrophenyl group and diallyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide typically involves multiple steps. One common approach is the reaction of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid with diallylamine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The diallyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or other strong bases in an aprotic solvent.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diallyl derivatives.
Scientific Research Applications
N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide has several applications in scientific research:
Polymer Science: Used as a monomer in the synthesis of specialized polymers with unique properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the diallyl groups can undergo polymerization or cross-linking reactions. These interactions can modulate biological pathways or material properties, depending on the application.
Comparison with Similar Compounds
Similar Compounds
- N,N-diallyl-N’-acetylhydrazine
- 1,1-diallyl-3-methyl-2-(4-nitrofurazan-3-yl)guanidine
- Tris(diethylamino)diallylaminophosphonium chloride
- 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride
- 2-[(diallyl)hydroxymethyl]pyrrolidine
Uniqueness
N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diallyl and nitrophenyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]-2-oxo-N,N-bis(prop-2-enyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-5-11-21(12-6-2)20(25)19(24)18-13-14(3)22(15(18)4)16-7-9-17(10-8-16)23(26)27/h5-10,13H,1-2,11-12H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNIUTNPOLYBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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